molecular formula C18H12FN5O2 B2943533 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-90-0

6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B2943533
CAS RN: 1119391-90-0
M. Wt: 349.325
InChI Key: COSKQOVIWWUVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C18H12FN5O2 and its molecular weight is 349.325. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

  • Derivatization for High-Performance Liquid Chromatography (HPLC)

    Compounds similar to "6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione" have been utilized as reagents for derivatizing conjugated dienes, enhancing their detection in HPLC with fluorescence detection (Shimada & Mizuguchi, 1992).

  • Sensitivity Improvement in HPLC-Fluorescence Determination

    These compounds have been used to improve the sensitivity in the determination of amino acids after pre-column derivatization with specific reagents, offering enhanced quality control in pharmaceuticals (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).

Pharmaceutical Research

  • Synthesis of Antimicrobial Agents

    Researchers have explored the synthesis of novel fluorine-containing compounds structurally related to "6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione" for potential use as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

  • Medicinally Relevant Modifications

    Modifications of isoquinoline-1,3-dione scaffolds, which are related to the compound , have been investigated for their potential medicinal applications, highlighting their versatility in drug development (Golushko, Dar'in, Kantin, Guranova, Vasilyev, & Krasavin, 2019).

Material Science

  • Application in Organic Light-Emitting Diodes (OLEDs)

    Similar compounds have found applications in the development of organic light-emitting diode materials, demonstrating their utility in advanced electronic and photonic devices (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).

  • Fluorescence Studies and Photophysical Properties

    The photophysical properties of compounds structurally related to "6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione" have been studied, indicating their potential in fluorescence and photophysical applications (Ün, Topal, & Zorlu, 2017).

Mechanism of Action

properties

IUPAC Name

4-amino-6-(4-fluorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2/c19-11-8-6-10(7-9-11)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)12-4-2-1-3-5-12/h1-9H,20H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMGIKDJINEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.